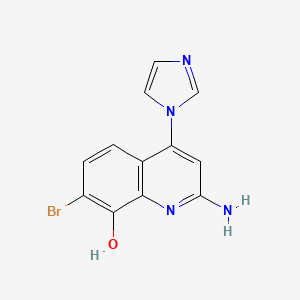
2-Azanyl-7-bromanyl-4-imidazol-1-yl-quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azanyl-7-bromanyl-4-imidazol-1-yl-quinolin-8-ol is a heterocyclic compound that features a quinoline core substituted with azanyl, bromanyl, and imidazolyl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-azanyl-7-bromanyl-4-imidazol-1-yl-quinolin-8-ol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Bromination: The quinoline core is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromanyl group.
Imidazole introduction: The imidazole ring is introduced via a nucleophilic substitution reaction, where the brominated quinoline reacts with imidazole in the presence of a base such as potassium carbonate.
Azanyl group addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azanyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromanyl group, converting it to a hydrogen atom or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: De-brominated products or hydrogenated derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Azanyl-7-bromanyl-4-imidazol-1-yl-quinolin-8-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 2-azanyl-7-bromanyl-4-imidazol-1-yl-quinolin-8-ol involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the bromanyl group can participate in halogen bonding, enhancing the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azanyl-4-imidazol-1-yl-quinolin-8-ol: Lacks the bromanyl group, which may affect its biological activity and binding properties.
7-Bromanyl-4-imidazol-1-yl-quinolin-8-ol: Lacks the azanyl group, potentially altering its reactivity and mechanism of action.
2-Azanyl-7-bromanyl-quinolin-8-ol: Lacks the imidazolyl group, which may reduce its ability to interact with certain molecular targets.
Uniqueness
2-Azanyl-7-bromanyl-4-imidazol-1-yl-quinolin-8-ol is unique due to the presence of all three functional groups (azanyl, bromanyl, and imidazolyl), which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H9BrN4O |
|---|---|
Poids moléculaire |
305.13 g/mol |
Nom IUPAC |
2-amino-7-bromo-4-imidazol-1-ylquinolin-8-ol |
InChI |
InChI=1S/C12H9BrN4O/c13-8-2-1-7-9(17-4-3-15-6-17)5-10(14)16-11(7)12(8)18/h1-6,18H,(H2,14,16) |
Clé InChI |
WABMJAQUYDUNTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1C(=CC(=N2)N)N3C=CN=C3)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















